Carbamodithioic acid, (2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-methylphenyl)-, typically involves the reaction of 2-methylphenylamine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for carbamodithioic acid, (2-methylphenyl)-, often involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (2-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce a variety of substituted dithiocarbamates .
Scientific Research Applications
Carbamodithioic acid, (2-methylphenyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals, pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of carbamodithioic acid, (2-methylphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid: A simpler analog with similar chemical properties.
Dithiocarbamic acid: Another related compound with a different substitution pattern.
Thiocarbamic acid: A compound with a similar structure but different functional groups.
Uniqueness
Carbamodithioic acid, (2-methylphenyl)-, is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
45892-06-6 |
---|---|
Molecular Formula |
C8H9NS2 |
Molecular Weight |
183.3 g/mol |
IUPAC Name |
(2-methylphenyl)carbamodithioic acid |
InChI |
InChI=1S/C8H9NS2/c1-6-4-2-3-5-7(6)9-8(10)11/h2-5H,1H3,(H2,9,10,11) |
InChI Key |
DMDHNFSEAIONQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.